5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride

説明

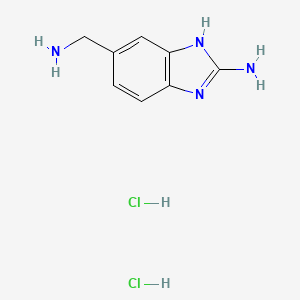

5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride is a heterocyclic aromatic compound that features a benzene ring fused to an imidazole ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihyd

生物活性

5-(Aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H10Cl2N4

- Molecular Weight : 219.10 g/mol

- CAS Number : 1789007-38-0

The compound exhibits various biological activities primarily through its interaction with specific molecular targets. Research indicates that it may function as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways.

Key Mechanisms:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of kinases, which are critical in regulating cell division and proliferation.

- Antiproliferative Activity : Studies have demonstrated its ability to inhibit the growth of cancer cell lines, suggesting a role in cancer therapy.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

| Activity | Target/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Kinase Inhibition | FGFR1 | < 4.1 | |

| Antiproliferative | KG1 Cell Line | 25.3 ± 4.6 | |

| Antitumor Activity | SNU16 Cell Line | 77.4 ± 6.2 | |

| IDO1 Inhibition | Enzymatic Assay | 5.3 |

Case Study 1: Antitumor Efficacy

A study evaluated the compound's effectiveness against BRAFV600-mutant melanoma cells. The results indicated significant antiproliferative effects, with tolerability observed at doses up to 400 mg twice daily, showcasing its potential as a therapeutic agent in oncology.

Case Study 2: Enzymatic Inhibition

Research focusing on the compound's inhibitory effects on indoleamine 2,3-dioxygenase (IDO) revealed promising results, with IC50 values indicating strong inhibition. This suggests a potential application in immunotherapy by modulating immune responses in tumors.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzodiazole core significantly influence the biological activity of the compound. Substituents at specific positions on the benzodiazole ring enhance its binding affinity to target proteins and improve its inhibitory potency.

科学的研究の応用

Chemical Properties and Structure

The compound has the following chemical structure:

- Chemical Formula : C8H10Cl2N4

- Molecular Weight : 227.09 g/mol

- CAS Number : 1789007-38-0

Its structural characteristics contribute to its reactivity and interaction with biological systems.

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that benzodiazoles, including 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine derivatives, exhibit antimicrobial properties. A study demonstrated that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents in treating infections .

2. Anticancer Properties

Benzodiazole derivatives have been investigated for their anticancer activities. In vitro studies have shown that 5-(aminomethyl)-1H-1,3-benzodiazol-2-amine dihydrochloride can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics .

3. Neurological Research

The compound's ability to interact with serotonin receptors positions it as a potential agent in neurological research. It may aid in understanding depression and anxiety mechanisms, as certain benzodiazoles are known to affect neurotransmitter systems .

Biochemical Applications

1. Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. It can inhibit specific enzymes involved in metabolic pathways, making it useful in biochemical assays to explore metabolic processes .

2. Molecular Probes

Due to its fluorescent properties, this compound can serve as a molecular probe in biological imaging studies. Its ability to bind selectively to certain biomolecules allows researchers to visualize cellular processes effectively .

Material Science Applications

1. Polymer Chemistry

In polymer chemistry, benzodiazole derivatives are utilized to enhance the thermal stability of polymers. Incorporating this compound into polymer matrices has shown improved mechanical properties and resistance to thermal degradation .

2. Coatings and Films

The compound is also explored for use in coatings and films due to its protective properties against environmental degradation. Its application can extend the lifespan of materials exposed to harsh conditions.

Case Studies

特性

IUPAC Name |

6-(aminomethyl)-1H-benzimidazol-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4.2ClH/c9-4-5-1-2-6-7(3-5)12-8(10)11-6;;/h1-3H,4,9H2,(H3,10,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCRCBXPYBBGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)NC(=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。